

Spectroscopic Profile of Tert-Butyl Oxirane-2-Carboxylate: A Technical Guide

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Compound of Interest		
Compound Name:	Tert-butyl oxirane-2-carboxylate	
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For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic characteristics of key chemical entities is paramount. This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **tert-butyl oxirane-2-carboxylate**. The information presented herein is essential for the accurate identification, characterization, and quality control of this compound in a laboratory setting.

Introduction

Tert-butyl oxirane-2-carboxylate, a key building block in organic synthesis, possesses a unique molecular structure combining an epoxide ring and a tert-butyl ester. This combination of functional groups gives rise to a distinct spectroscopic fingerprint. This guide presents a compilation of its ¹H NMR, ¹³C NMR, IR, and MS data, supported by detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **tert-butyl oxirane-2-carboxylate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~3.4 - 3.6	m	1H	CH (oxirane ring)
~2.8 - 3.0	m	1H	CH₂ (oxirane ring)
~2.6 - 2.8	m	1H	CH ₂ (oxirane ring)
1.48	S	9Н	С(СН3)3

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppm	Assignment
~168 - 172	C=O (ester)
~81 - 83	C(CH ₃) ₃
~48 - 52	CH (oxirane ring)
~45 - 48	CH ₂ (oxirane ring)
~28	C(CH ₃) ₃

Note: The chemical shifts for NMR data are typical values and may vary slightly depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2980 - 3000	Medium	C-H stretch (alkane)
~1730 - 1750	Strong	C=O stretch (ester)
~1250 - 1300	Strong	C-O stretch (ester)
~840 - 950	Medium-Strong	C-O stretch (epoxide ring)

Mass Spectrometry (MS)



m/z	lon
145.0859	[M+H]+
167.0679	[M+Na]+
183.0418	[M+K] ⁺
162.1125	[M+NH ₄]+

Source: Predicted data from PubChem.[1]

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Approximately 10-20 mg of tert-butyl oxirane-2-carboxylate is accurately weighed and dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).
- The solution is transferred to a clean, dry 5 mm NMR tube.
- A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

Data Acquisition:

- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or 500 MHz).
- ¹H NMR: Standard proton NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a spectral width of approximately 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
- ¹³C NMR: Carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence.
 A wider spectral width (e.g., 0-200 ppm) and a longer acquisition time with a greater number



of scans are typically required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

Sample Preparation:

- Neat Liquid: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).
- Solution: The compound is dissolved in a suitable solvent (e.g., CCl₄) that has minimal IR absorption in the regions of interest. The solution is then placed in a liquid sample cell.

Data Acquisition:

- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
- A background spectrum of the empty sample holder (or the solvent) is first recorded.
- The sample is then placed in the beam path, and the sample spectrum is acquired.
- The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

- The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
- For electrospray ionization (ESI), the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ion source. ESI is a soft ionization technique that often results in the observation of the protonated molecule [M+H]⁺.

Mass Analysis:

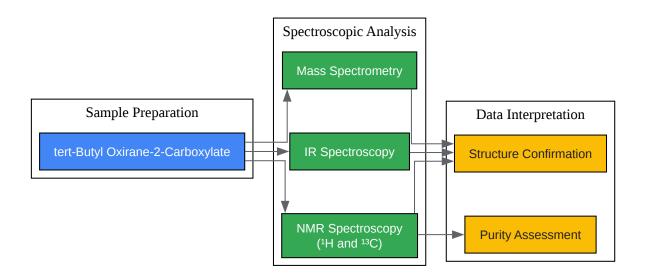
 Instrument: A mass spectrometer equipped with a suitable mass analyzer (e.g., quadrupole, time-of-flight).



- The instrument is calibrated using a known standard.
- The mass spectrum is acquired over a relevant mass-to-charge (m/z) range, ensuring the detection of the molecular ion and any significant fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of **tert-butyl oxirane-2-carboxylate**.



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Caption: Workflow for the spectroscopic analysis of **tert-butyl oxirane-2-carboxylate**.

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References



- 1. Tert-Butyl Oxirane-2-Carboxylate CAS#: 92223-80-8 [m.chemicalbook.com]
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